molecular formula C16H16N2O2Se2 B14499601 Acetamide, 2,2'-diselenobis(N-phenyl- CAS No. 64046-56-6

Acetamide, 2,2'-diselenobis(N-phenyl-

Cat. No.: B14499601
CAS No.: 64046-56-6
M. Wt: 426.3 g/mol
InChI Key: CDDWDFQDZXNHCS-UHFFFAOYSA-N
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Description

Acetamide, 2,2’-diselenobis(N-phenyl-): is an organic compound that contains selenium atoms It is a derivative of acetamide and is characterized by the presence of two selenium atoms bonded to phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, 2,2’-diselenobis(N-phenyl-) typically involves the reaction of o-iodobenzamides with dilithium diselenide. This reaction can be controlled by the presence of water, providing a simple and efficient protocol to obtain the desired diselenide compound . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and bases like sodium hydride (NaH) to facilitate the reaction.

Industrial Production Methods: While specific industrial production methods for Acetamide, 2,2’-diselenobis(N-phenyl-) are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions: Acetamide, 2,2’-diselenobis(N-phenyl-) undergoes several types of chemical reactions, including:

    Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.

    Reduction: The compound can be reduced to form selenides.

    Substitution: The phenyl groups can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and organometallic compounds.

Major Products Formed:

    Oxidation: Selenoxides and selenones.

    Reduction: Selenides.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: Acetamide, 2,2’-diselenobis(N-phenyl-) is unique due to its selenium-selenium bond, which imparts distinct chemical properties and biological activities

Properties

CAS No.

64046-56-6

Molecular Formula

C16H16N2O2Se2

Molecular Weight

426.3 g/mol

IUPAC Name

2-[(2-anilino-2-oxoethyl)diselanyl]-N-phenylacetamide

InChI

InChI=1S/C16H16N2O2Se2/c19-15(17-13-7-3-1-4-8-13)11-21-22-12-16(20)18-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,19)(H,18,20)

InChI Key

CDDWDFQDZXNHCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C[Se][Se]CC(=O)NC2=CC=CC=C2

Origin of Product

United States

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